2-Methyl-3-nitroimidazo[1,2-a]pyridine
Overview
Description
2-Methyl-3-nitroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Versatile Reactions for Structural Diversity
Bazin et al. (2013) discussed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, which led to the development of compounds with potential utility in creating diverse molecular structures. The study explored Suzuki–Miyaura cross-coupling reactions, highlighting the significance of the nitro group in facilitating chlorine displacement and opening routes to various products derived from imidazo[1,2-a]pyridine (Bazin, Marhadour, Tonnerre, & Marchand, 2013).
Synthesis of Fused Triazines
Zamora et al. (2004) investigated the imidazo[1,2-a]pyridine system as a synthon for constructing fused triazines, a structure with potential biological activity. This process involved treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines, leading to substituted nitro carboxamidoimidazopyridines. The study underscores the potential of imidazo[1,2-a]pyridine derivatives in synthesizing biologically relevant compounds (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).
Novel Scaffolds and Antiproliferative Activity
Zhang et al. (2019) presented a new strategy for constructing the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, providing rapid access to new libraries of compounds. This research not only expands the structural diversity of imidazo[1,2-a]pyridine derivatives but also identifies compounds with antiproliferative activity against human colon cancer cell lines, suggesting a potential application in cancer research (Zhang, El Bouakher, Lévaique, Bignon, Retailleau, Alami, & Hamze, 2019).
Regioselective Synthesis
Monir et al. (2014) achieved a unique iron-catalyzed oxidative diamination of nitroalkene with 2-aminopyridine for the regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines. This method introduces a novel approach for the synthesis of 2-nitroimidazo[1,2-a]pyridines, demonstrating the catalytic versatility of iron in facilitating regioselective synthesis under mild conditions (Monir, Bagdi, Ghosh, & Hajra, 2014).
Radiolabeling and Biodistribution Studies
Wang et al. (2012) reported on the synthesis, radiolabeling, and biodistribution of [99mTc(CO)3(MN-TZ-BPA)]+ in tumor-bearing mice. The study highlights the application of 2-methyl-5-nitroimidazole derivatives in developing radiolabeled compounds for potential use in diagnostic imaging and tumor targeting, providing insights into the pharmacokinetic profile and tumor targeting efficacy of radiolabeled nitroimidazoles (Wang, Tian, Duan, Yang, Mao, Tan, & Wu, 2012).
Mechanism of Action
Mode of Action
The exact mode of action of 2-Methyl-3-nitroimidazo[1,2-a]pyridine is currently unknown due to the lack of specific studies on this compound. Nitroimidazole compounds are generally known to undergo reduction in hypoxic cells, leading to the formation of reactive species that can cause dna damage .
Biochemical Pathways
Nitroimidazoles are generally known to interfere with DNA synthesis and repair, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability .
Result of Action
As a nitroimidazole derivative, it may cause DNA damage in hypoxic cells, potentially leading to cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of oxygen can influence the action, efficacy, and stability of this compound. For instance, the compound is stable at low temperatures (2-8°C) and may be sensitive to moisture .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-8(11(12)13)10-5-3-2-4-7(10)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXPSDDBLDBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491844 | |
Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34165-09-8 | |
Record name | 2-Methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.